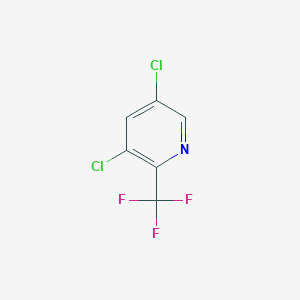

3,5-Dichloro-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dichloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSALYASKYGIWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290383 | |

| Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7655-72-3 | |

| Record name | 3,5-Dichloro-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7655-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 68375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007655723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7655-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance of Pyridine Scaffolds in Contemporary Chemical Research

The pyridine (B92270) ring, a nitrogen-bearing heterocycle, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold." atomfair.comagropages.com This designation stems from its recurring presence in a wide array of FDA-approved drugs and biologically active compounds. atomfair.comagropages.comnih.gov The versatility of the pyridine nucleus allows it to serve as a fundamental building block for a vast number of pharmaceuticals and agrochemicals. atomfair.comresearchgate.net Its polar and ionizable nature can enhance the solubility and bioavailability of less soluble molecules. researchgate.net

Pyridine scaffolds are integral to numerous natural products, including alkaloids, and are found in essential biological coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). atomfair.com The adaptability of the pyridine structure provides a template for creating diverse molecular architectures, enabling chemists to explore a broad chemical space in the quest for new therapeutic agents. atomfair.comnih.gov Consequently, pyridine and its derivatives have been the focus of extensive research, leading to the discovery of potent agents for a wide range of diseases. agropages.comnih.govresearchoutreach.org

Strategic Impact of Trifluoromethyl and Halogen Substituents on Molecular Architecture and Reactivity

The introduction of trifluoromethyl (CF3) groups and halogen atoms onto a pyridine (B92270) ring dramatically influences the molecule's physicochemical properties and reactivity. These substituents are strategically employed in drug design to enhance a compound's biological and pharmacokinetic profile. nih.govjst.go.jp

The trifluoromethyl group is highly valued in medicinal chemistry for its unique electronic and steric properties. nbinno.com Its strong electron-withdrawing nature can significantly impact the acidity or basicity of nearby functional groups. nbinno.com Key impacts of the CF3 group include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation, which can increase a drug's half-life. nih.gov

Increased Lipophilicity : The lipophilic nature of the CF3 group can improve a molecule's ability to permeate cell membranes. nih.govnbinno.com

Improved Binding Affinity : The presence of a CF3 group can enhance the binding of a molecule to its biological target. nih.gov

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for chlorine or methyl groups, allowing for the fine-tuning of a compound's steric and electronic properties. nordmann.global

Halogen substituents , such as chlorine, also play a crucial role in modifying molecular properties. As electron-withdrawing groups, they decrease the electron density of the pyridine ring, which can influence its reactivity in chemical transformations like electrophilic aromatic substitution. noaa.gov Halogens can also participate in halogen bonding, a type of non-covalent interaction that can affect molecular conformation and receptor binding. researchgate.net The presence and position of halogen atoms on the pyridine ring are critical for directing synthetic modifications, such as cross-coupling reactions, and are vital for building complex molecular structures. jst.go.jpnih.govscbt.com

Elucidating the Research Significance of 3,5 Dichloro 2 Trifluoromethyl Pyridine As a Core Target Molecule

De Novo Pyridine Ring Construction Approaches Incorporating Trifluoromethylated Building Blocks

The de novo synthesis of the pyridine ring offers a direct route to this compound by assembling the heterocyclic core from acyclic components already bearing the trifluoromethyl group. This bottom-up approach ensures the precise placement of the crucial CF3 moiety from the outset.

Cyclocondensation Reactions Utilizing Trifluoromethylated Precursors

Cyclocondensation reactions represent a versatile strategy for the construction of the pyridine nucleus. These methods typically involve the reaction of a trifluoromethylated 1,3-dicarbonyl compound, or a synthetic equivalent, with a suitable nitrogen source, often ammonia (B1221849) or an enamine, to form the pyridine ring. While a number of cyclocondensation reactions for the synthesis of trifluoromethylpyridine derivatives have been reported, a direct, one-pot synthesis of this compound via this method is not prominently documented in the reviewed literature. The synthesis of such a specifically substituted pyridine would likely require a multi-step sequence involving the initial formation of a trifluoromethylated pyridine ring followed by subsequent chlorination steps to introduce the chlorine atoms at the desired 3- and 5-positions.

Application of Ethyl 2,2,2-Trifluoroacetate and Analogous Compounds in Pyridine Synthesis

Ethyl 2,2,2-trifluoroacetate is a key and commonly used building block in the synthesis of trifluoromethyl-containing compounds. jst.go.jp In the context of pyridine synthesis, it can be employed to introduce the trifluoromethyl group into one of the acyclic precursors for a subsequent cyclocondensation reaction. For instance, ethyl 2,2,2-trifluoroacetate can react with ketones or other suitable carbonyl compounds to form trifluoromethylated β-ketoesters or 1,3-diketones. These intermediates can then undergo cyclization with an appropriate nitrogen donor to form a trifluoromethyl-substituted pyridine ring. However, achieving the specific 3,5-dichloro substitution pattern directly from this approach is challenging and would necessitate subsequent regioselective chlorination of the formed pyridine ring.

Targeted Halogen Exchange and Regioselective Fluorination Strategies for Trifluoromethylpyridines

A more established and industrially significant approach to this compound involves the modification of a pre-existing, suitably substituted pyridine ring. This is most notably achieved through halogen exchange reactions on a trichloromethylpyridine intermediate.

Chlorine/Fluorine Exchange Mechanisms on Trichloromethylpyridine Intermediates

The industrial synthesis of this compound predominantly relies on the halogen exchange (HALEX) reaction of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059). nih.govgoogle.comgoogle.com This precursor is typically prepared by the exhaustive chlorination of 2-chloro-5-methylpyridine (B98176) or a related picoline derivative. nih.gov The subsequent fluorine-for-chlorine exchange is a crucial step, converting the trichloromethyl group into the desired trifluoromethyl group.

This transformation is commonly carried out using anhydrous hydrogen fluoride (B91410) (HF) as the fluorinating agent, often in the presence of a Lewis acid catalyst such as antimony pentachloride (SbCl5) or iron(III) chloride (FeCl3). googleapis.com The reaction is typically conducted at elevated temperatures and pressures. googleapis.com The mechanism involves the coordination of the Lewis acid to a chlorine atom of the trichloromethyl group, facilitating its departure as a chloride ion and the subsequent nucleophilic attack by fluoride. This process is repeated in a stepwise manner, replacing the chlorine atoms one by one until the trifluoromethyl group is formed. The use of a catalyst is crucial for achieving high conversion and selectivity under practical conditions.

| Starting Material | Reagents | Intermediate | Product |

| 2-Chloro-5-methylpyridine | Cl2 | 2,3-Dichloro-5-(trichloromethyl)pyridine | This compound |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | HF, SbCl5 (catalyst) | - | This compound |

Precise Regioselective Introduction of the Trifluoromethyl Group

Modern synthetic methodologies are increasingly focused on the direct introduction of functional groups onto heterocyclic scaffolds, thereby streamlining synthetic routes. The regioselective C-H trifluoromethylation of a pre-formed pyridine ring represents a highly attractive and atom-economical approach to trifluoromethylated pyridines.

Direct C-H trifluoromethylation of pyridine and its derivatives is an area of active research. researchgate.netnih.govnih.govelsevierpure.com These methods typically involve the generation of a trifluoromethyl radical or a related reactive species that can attack the pyridine ring. The inherent reactivity of the pyridine ring often leads to a mixture of isomers, making regioselectivity a significant challenge. For instance, the reaction of pyridine with a trifluoromethyl radical source can yield a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net

Recent advancements have focused on achieving regioselectivity through various strategies, such as the use of directing groups or the activation of the pyridine ring. For example, methods for the 3-position-selective C-H trifluoromethylation of certain pyridine derivatives have been developed. researchgate.net However, the direct, regioselective C-H trifluoromethylation of 3,5-dichloropyridine (B137275) at the 2-position to afford this compound remains a formidable synthetic challenge. The electronic properties of the dichlorinated pyridine ring and the directing effects of the chlorine substituents would need to be carefully considered and controlled to achieve the desired regioselectivity. While conceptually elegant, a practical and high-yielding method for this specific transformation has not been prominently reported in the reviewed literature.

Direct Introduction of Trifluoromethyl Groups using Activated Species (e.g., Copper-based Reagents)

One of the primary strategies for the synthesis of trifluoromethylpyridine (TFMP) derivatives involves the direct introduction of a trifluoromethyl group onto the pyridine ring using an active trifluoromethyl species. jst.go.jp This method often employs copper-based reagents to facilitate the reaction. Trifluoromethyl copper (CF3Cu) can be generated and used in substitution reactions, particularly with bromo- and iodopyridines, to form the desired trifluoromethylated product. jst.go.jp While this approach is a recognized pathway for TFMP synthesis, industrial-scale production more commonly relies on chlorine/fluorine exchange reactions. jst.go.jpnih.gov

Stepwise Synthetic Pathways for the Controlled Formation of this compound

Industrial manufacturing processes for several key trifluoromethylpyridine intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), frequently utilize 3-picoline as the foundational starting material. jst.go.jpresearchoutreach.org These multi-step pathways involve sequential halogenation reactions to build the final molecular structure.

A well-established stepwise method for producing trifluoromethylpyridines involves a two-stage halogenation process. This protocol begins with the liquid-phase chlorination of a picoline derivative, followed by a vapor-phase fluorination to install the trifluoromethyl group. For instance, in the synthesis of the commercially significant intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine (B46043) undergoes liquid-phase chlorination to yield the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). jst.go.jpnih.gov This trichloromethylated compound is then subjected to vapor-phase fluorination, where the three chlorine atoms on the methyl group are exchanged for fluorine atoms to produce the final 2,3,5-DCTF product. jst.go.jpnih.gov

Table 1: Sequential Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Step | Reaction | Phase | Key Reactants/Intermediates | Product |

| 1 | Chlorination | Liquid-Phase | 2-chloro-5-(chloromethyl)pyridine, Chlorine | 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) |

| 2 | Fluorination | Vapor-Phase | 2,3-dichloro-5-(trichloromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

An alternative and more direct industrial approach is the simultaneous vapor-phase chlorination and fluorination of 3-picoline. jst.go.jpnih.gov This process is conducted at high temperatures, typically above 300°C, and relies on transition metal-based catalysts like iron fluoride. jst.go.jpnih.gov The reaction is carried out in a specialized vapor-phase reactor that incorporates two distinct zones: a catalyst fluidized-bed phase and an empty phase. jst.go.jp

In the initial fluidized-bed stage, the fluorination of the methyl group of 3-picoline occurs concurrently with its chlorination, leading to the formation of 3-(trifluoromethyl)pyridine (B54556) (3-TF). jst.go.jpnih.gov Subsequently, in the empty phase, further nuclear chlorination of the pyridine ring takes place. jst.go.jp This step yields 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) as the major product, which is a key intermediate for various agrochemicals and can be subsequently converted to other derivatives like 2,3,5-DCTF. jst.go.jpnih.gov A minor product, 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF), is also formed during this process. jst.go.jp

Table 2: Synchronized Vapor-Phase Synthesis of Trifluoromethylpyridine Intermediates

| Parameter | Description |

| Starting Material | 3-Picoline |

| Reaction Type | Simultaneous Vapor-Phase Chlorination/Fluorination |

| Temperature | >300°C |

| Catalyst | Transition metal-based (e.g., iron fluoride) |

| Reactor Setup | Two-phase: Catalyst fluidized-bed and empty phase |

| Major Intermediate | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Minor Byproduct | 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) |

The functionalization of existing polychlorinated trifluoromethylpyridines represents a valuable synthetic strategy. The compound 2,3,6-trichloro-5-(trifluoromethyl)pyridine (B1334203), a major byproduct resulting from over-chlorination during the production of 2,3-dichloro-5-(trifluoromethyl)pyridine, can be transformed into other useful intermediates. google.com A patented process outlines a method for the directional conversion of this byproduct. google.com

The transformation begins with a selective reductive dechlorination of 2,3,6-trichloro-5-(trifluoromethyl)pyridine in a lower aliphatic alcohol solvent to produce 2,5-dichloro-3-trifluoromethylpyridine. google.com This intermediate then reacts with a lower fatty alcohol sodium salt to generate an alkoxy derivative, 2-alkoxy-5-chloro-3-trifluoromethylpyridine. google.com The final step involves catalytic hydrogenation to remove the remaining chlorine atom from the pyridine ring, yielding 2-alkoxy-3-trifluoromethylpyridine. google.com This multi-step route demonstrates how a byproduct can be derivatized into a different, functionalized pyridine framework. google.com

Table 3: Multi-Step Transformation of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Selective Reductive Dechlorination | Hydrazine, Weak acid alkali metal salts | 2,5-dichloro-3-trifluoromethylpyridine |

| 2 | Substitution | Lower fatty alcohol sodium salt | 2-alkoxy-5-chloro-3-trifluoromethylpyridine |

| 3 | Catalytic Hydrogenation | H2, Pd/C catalyst | 2-alkoxy-3-trifluoromethylpyridine |

Derivatization and Functionalization of Pre-existing Halogenated Pyridine Frameworks

Synthetic Exploitation of 2-Chloro-5-(trifluoromethyl)pyridine Precursors

The strategic functionalization of pyridines containing trifluoromethyl groups is crucial for developing new agrochemicals and pharmaceuticals. 2-Chloro-5-(trifluoromethyl)pyridine serves as a key building block for the synthesis of more complex, polychlorinated derivatives. These derivatives, in turn, act as versatile intermediates for a range of valuable compounds. Methodologies leveraging this precursor primarily involve electrophilic chlorination to introduce an additional chlorine atom onto the pyridine ring, followed by subsequent derivatization.

One of the primary applications of 2-chloro-5-(trifluoromethyl)pyridine as a synthetic precursor is in the production of 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govalfa-chemical.com This conversion is a critical step in the synthesis pathway for several high-efficiency insecticides and fungicides. alfa-chemical.comresearchoutreach.org The process involves the direct chlorination of the pyridine ring, a reaction influenced by the electronic properties of the existing chloro and trifluoromethyl substituents.

The synthesis is typically achieved through high-temperature chlorination in the presence of a Lewis acid catalyst. alfa-chemical.com Detailed research findings have outlined a specific method for this transformation. The reaction involves heating 2-chloro-5-(trifluoromethyl)pyridine with ferric chloride while passing chlorine gas through the mixture. alfa-chemical.com This electrophilic aromatic substitution introduces a second chlorine atom predominantly at the 3-position of the pyridine ring. The conditions for this reaction have been well-documented, leading to the isolation of the desired dichlorinated product. alfa-chemical.comwipo.int

Table 1: Reaction Conditions for the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Parameter | Value |

| Starting Material | 2-Chloro-5-(trifluoromethyl)pyridine |

| Reagent | Chlorine gas |

| Catalyst | Ferric chloride |

| Temperature | 150-170 °C |

| Reaction Time | 18 hours |

| Reference | alfa-chemical.com |

This interactive table summarizes the key parameters for the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.

The resulting 2,3-dichloro-5-(trifluoromethyl)pyridine is itself a valuable intermediate for creating further functionalized derivatives. researchoutreach.orggoogle.com Its two chlorine atoms at the 2 and 3 positions exhibit different reactivities, allowing for selective substitution reactions to introduce new functional groups. For instance, this intermediate is the starting point for the synthesis of compounds like the potent fungicide Fluazinam (B131798). google.com A multi-step synthesis can be employed to introduce other functionalities, demonstrating the versatility of the dichlorinated scaffold.

Table 2: Illustrative Multi-Step Synthesis Starting from a Dichlorinated Intermediate

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Amination | Ammonia (NH₃) | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine |

| 2 | Condensation | 2,4-dichloro-3,5-dinitro-5-(trifluoromethyl)benzene, KOH | Crude Fluazinam |

| Reference | epo.org |

This interactive table outlines a representative synthetic route to a functionalized derivative starting from the dichlorinated pyridine intermediate.

These synthetic strategies highlight the importance of 2-chloro-5-(trifluoromethyl)pyridine as a foundational precursor. Its conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine opens pathways to a wide array of functionalized molecules with significant applications in the agrochemical industry. nih.govresearchoutreach.org

Synthetic Transformations and Derivatization Strategies for 3,5 Dichloro 2 Trifluoromethyl Pyridine

Introduction of Diverse Functional Groups via Cross-Coupling and Substitution Reactions

The chlorine substituents on the 3,5-dichloro-2-(trifluoromethyl)pyridine ring serve as versatile handles for the introduction of a variety of functional groups through established and innovative synthetic methodologies.

Amidation and Related Amine Functionalizations

The introduction of amino and amido groups onto the pyridine (B92270) ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the trifluoromethyl group, facilitates the displacement of the chlorine atoms by amine nucleophiles.

Studies on analogous 3-substituted 2,6-dichloropyridines have shown that the regioselectivity of amination is influenced by the electronic nature of the substituent at the 3-position. Electron-withdrawing groups, such as a trifluoromethyl group, tend to direct substitution to the 6-position (para- to the substituent) jst.go.jp. By analogy, in this compound, the chlorine atom at the 5-position is anticipated to be the more reactive site for nucleophilic attack by amines. This is due to the combined activating effect of the pyridine nitrogen and the powerful electron-withdrawing trifluoromethyl group at the 2-position, which stabilizes the Meisenheimer intermediate formed during the substitution at the para-position (C-5).

While direct amidation of this compound is plausible, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, offer an alternative and often more general route for the formation of C-N bonds with a wide range of amines rsc.org. The differential reactivity of the two chlorine atoms could potentially be exploited to achieve regioselective mono- or di-amination under carefully controlled catalytic conditions.

Carbon-Carbon Bond Formation via Palladium-Catalyzed Arylation and Alkylation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this compound is a suitable substrate for such transformations. Reactions like the Suzuki, Sonogashira, and Negishi couplings allow for the introduction of aryl, alkynyl, and alkyl groups, respectively.

The regioselectivity of these reactions is dictated by the relative ease of oxidative addition of the palladium catalyst to the C-Cl bonds at the 3- and 5-positions. In a related system, 2,3,5-trichloropyridine, palladium-catalyzed Suzuki coupling with arylboronic acids occurs regioselectively at the 2-position, yielding 3,5-dichloro-2-arylpyridines nih.govresearchgate.netnih.govresearchgate.net. The authors suggest that the chlorine at the 2-position is activated by the adjacent nitrogen atom and the other chloro substituents researchgate.net.

For this compound, the strongly electron-withdrawing trifluoromethyl group at the 2-position will significantly influence the electronic environment of the adjacent C-3 chlorine and the more distant C-5 chlorine. This electronic differentiation is expected to govern the regioselectivity of palladium-catalyzed cross-coupling reactions, potentially allowing for the selective functionalization of one position over the other. For instance, the Sonogashira coupling, which is effective for a range of aryl and heteroaryl halides, could be employed to introduce alkynyl moieties, leading to the synthesis of valuable precursors for more complex molecular architectures rsc.orgdocumentsdelivered.comnih.govbldpharm.comlew.ro.

| Cross-Coupling Reaction | Typical Reagents | Potential Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acids or esters, Pd catalyst, base | Aryl-substituted pyridines |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted pyridines |

| Negishi Coupling | Organozinc reagents, Pd or Ni catalyst | Alkyl- or aryl-substituted pyridines |

Synthesis of Isothiocyanate and Isocyanate Derivatives

Isothiocyanates and isocyanates are highly reactive functional groups that serve as valuable intermediates in the synthesis of a wide array of nitrogen-containing compounds, including ureas, thioureas, and various heterocycles. The synthesis of these derivatives from this compound typically proceeds through an amino-substituted intermediate.

A common route involves the initial regioselective amination of the pyridine core, as described in section 5.1.1. The resulting amino-pyridine can then be converted to the corresponding isothiocyanate or isocyanate. For instance, the synthesis of a trifluoromethyl-substituted pyridyl-isothiocyanate has been achieved by reacting the corresponding amine with thiophosgene (B130339) nih.govorganic-chemistry.orgchemrxiv.orgnih.gov. Similarly, isocyanates can be prepared from amines using phosgene (B1210022) or a phosgene equivalent organic-chemistry.orgchemrxiv.orgnih.gov.

A multi-step synthesis starting from the related 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) has been developed to produce 3-chloro-2-(2-isothiocyanatoethyl)-5-(trifluoromethyl)pyridine and the corresponding isocyanate nih.gov. This process involves the introduction of a carbon chain at the 2-position, followed by conversion to an amine and subsequent reaction with thiophosgene or a phosgene equivalent nih.gov. This highlights that the derivatization to isocyanates and isothiocyanates often requires the prior installation of a suitable functional group handle.

Regioselective Functionalization for Targeted Molecular Synthesis

The differential reactivity of the two chlorine atoms in this compound is a key feature that allows for its regioselective functionalization, enabling the targeted synthesis of specific isomers. The electronic and steric environment of each chlorine atom, influenced by the pyridine nitrogen and the trifluoromethyl group, dictates the site of reaction for both nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

In nucleophilic aromatic substitution reactions, the pyridine ring is activated towards attack at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). The presence of the strongly electron-withdrawing trifluoromethyl group at the 2-position further enhances this activation. Consequently, the chlorine atom at the 5-position, which is para to the trifluoromethyl group, is expected to be more susceptible to nucleophilic attack than the chlorine at the 3-position. This predicted regioselectivity allows for the selective introduction of nucleophiles at the C-5 position.

In the context of palladium-catalyzed cross-coupling reactions, the regioselectivity is governed by the rate of oxidative addition of the palladium catalyst to the C-Cl bonds. The electronic properties of the substituents on the pyridine ring play a crucial role in this step. The electron-withdrawing trifluoromethyl group at C-2 will have a pronounced effect on the electron density at both C-3 and C-5, thereby influencing the relative rates of oxidative addition and, consequently, the regiochemical outcome of the coupling reaction. This inherent difference in reactivity can be exploited to sequentially introduce different functional groups at the 3- and 5-positions, leading to the synthesis of highly functionalized and structurally diverse pyridine derivatives.

Development of Novel Synthetic Building Blocks from this compound

Trifluoromethyl-substituted pyridines are recognized as privileged structures in the development of agrochemicals and pharmaceuticals due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and lipophilicity jst.go.jpjst.go.jpresearchoutreach.orgfao.org. This compound serves as a valuable starting material for the creation of more complex and novel synthetic building blocks.

The regioselective transformations discussed in the previous sections allow for the conversion of this compound into a variety of mono- and di-substituted derivatives. For example, a regioselective mono-arylation or mono-amination reaction would yield a product that still contains a reactive chlorine atom. This remaining chlorine can then be subjected to further functionalization, providing access to a wide range of tri-substituted pyridine derivatives with diverse substitution patterns.

These newly synthesized, highly functionalized pyridines are themselves valuable building blocks for the construction of more elaborate molecular architectures. Their utility is demonstrated in the synthesis of various biologically active compounds. For instance, related trifluoromethylpyridine intermediates are key components in the synthesis of several commercialized agrochemicals jst.go.jpfao.org. The ability to selectively introduce different functional groups onto the this compound core opens up avenues for the creation of libraries of novel compounds for high-throughput screening in drug discovery and agrochemical research.

| Starting Material | Transformation | Resulting Building Block | Potential Application |

|---|---|---|---|

| This compound | Regioselective Mono-amination | Amino-chloro-(trifluoromethyl)pyridine | Intermediate for pharmaceuticals and agrochemicals |

| This compound | Regioselective Mono-arylation (e.g., Suzuki) | Aryl-chloro-(trifluoromethyl)pyridine | Precursor for advanced materials and bioactive molecules |

| This compound | Sequential Cross-Coupling Reactions | Di-substituted (trifluoromethyl)pyridine | Scaffold for combinatorial library synthesis |

Research Applications and Broader Impact in Specialized Areas of Organic Chemistry

Fundamental Contributions to Complex Heterocyclic System Synthesis

The structural attributes of 3,5-Dichloro-2-(trifluoromethyl)pyridine make it a valuable precursor in the synthesis of more complex heterocyclic systems. The presence of the electron-withdrawing trifluoromethyl group and the reactive chlorine atoms allows for a variety of chemical transformations, enabling chemists to construct intricate molecular architectures. The pyridine (B92270) ring itself is a common scaffold in many biologically active molecules, and derivatives of this compound can be used to create novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.

The reactivity of the chlorine atoms at the 3 and 5 positions allows for nucleophilic substitution reactions, providing a pathway to introduce a wide range of functional groups. This versatility is crucial for building complex molecules with specific desired properties. The trifluoromethyl group, known for its high electronegativity and lipophilicity, can significantly influence the electronic and physical properties of the resulting heterocyclic systems.

Strategic Intermediates for Advanced Agrochemical Research and Development

The agrochemical industry heavily relies on the development of new and effective crop protection agents. In this context, trifluoromethylpyridine derivatives play a crucial role, and this compound and its isomers serve as key intermediates in the synthesis of next-generation herbicides, insecticides, and fungicides. nih.govresearchoutreach.org

Compounds structurally related to this compound, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), are in high demand as intermediates for several crop-protection products. nih.govresearchoutreach.orgjst.go.jp These intermediates are instrumental in the synthesis of a variety of pesticides. For instance, they are used to produce fungicides like fluazinam (B131798) and insecticides such as chlorfluazuron. researchoutreach.orgagropages.comgoogle.com The trifluoromethylpyridine moiety is a key structural feature in many modern agrochemicals due to its ability to enhance the efficacy and stability of the final product. rsc.orgresearchgate.net

The synthesis of these agrochemicals often involves the stepwise modification of the dichlorotrifluoromethylpyridine core. For example, the chlorine atoms can be selectively replaced to introduce other functional groups that are essential for the molecule's biological activity. The trifluoromethyl group often contributes to increased potency and metabolic stability of the pesticide.

| Agrochemical Class | Example Compound Derived from Related Intermediates | Function |

|---|---|---|

| Fungicide | Fluazinam | Interferes with the respiration of pathogenic fungi. researchoutreach.org |

| Insecticide | Chlorfluazuron | Acts as an insect growth regulator, inhibiting larval development. researchoutreach.org |

| Herbicide | Fluazifop-butyl | Inhibits the growth of perennial grass weeds. researchoutreach.org |

The use of this compound and its isomers in the synthesis of a range of agrochemicals allows for extensive structure-activity relationship (SAR) studies. By systematically modifying the pyridine scaffold, researchers can investigate how different substituents affect the biological activity of the resulting compounds. nih.govagropages.com These studies are crucial for optimizing the performance of pesticides, including their potency, selectivity, and environmental profile.

The presence of the trifluoromethyl group is a key factor in these SAR studies. Its strong electron-withdrawing nature can influence the binding of the molecule to its target site, thereby affecting its efficacy. nih.gov The positions of the chlorine atoms also play a critical role, and their selective replacement allows for the fine-tuning of the molecule's properties to achieve the desired biological effect.

Pivotal Role in Pharmaceutical Lead Discovery and Optimization

In the pharmaceutical industry, the search for new drug candidates is a continuous effort. Pyridine-containing compounds are a well-established class of therapeutic agents, and the unique properties of this compound make it a valuable building block in the design and synthesis of novel drug scaffolds.

The trifluoromethylpyridine moiety is increasingly being incorporated into drug candidates to enhance their therapeutic potential. nih.gov The synthesis of novel drug scaffolds often involves the use of versatile building blocks like this compound. The reactivity of this compound allows for its incorporation into a wide range of molecular frameworks, leading to the creation of new chemical entities with the potential for therapeutic activity. nih.govresearchgate.net

The development of new synthetic methodologies to create complex trifluoromethylated pyridines is an active area of research. These efforts aim to provide medicinal chemists with a broader toolkit for designing and synthesizing innovative drug candidates.

The incorporation of a trifluoromethyl group into a drug molecule can have a profound impact on its physicochemical and pharmacokinetic properties. nih.govnih.gov This is a key reason for the interest in compounds like this compound in drug design.

The trifluoromethyl group is known to enhance metabolic stability. nih.gov The strong carbon-fluorine bonds are resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body. nih.gov This increased stability can result in a more favorable dosing regimen for patients.

Furthermore, the lipophilicity of the trifluoromethyl group can improve a drug's ability to cross cell membranes, which can lead to enhanced bioavailability. nih.govmdpi.com By modulating the lipophilicity of a drug candidate, medicinal chemists can optimize its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of drug development.

| Property | Influence of the Trifluoromethyl Group | Impact on Drug Design |

|---|---|---|

| Metabolic Stability | Increased resistance to metabolic degradation due to strong C-F bonds. nih.gov | Longer drug half-life, potentially leading to less frequent dosing. nih.gov |

| Lipophilicity | Increases the lipophilicity of the molecule. nih.gov | Can improve membrane permeability and bioavailability. nih.gov |

| Binding Affinity | Can enhance binding to target proteins through favorable interactions. | Increased potency and efficacy of the drug. |

Utility in the Development of Functional Organic Materials

The exploration of this compound in materials science is primarily centered on its potential as a monomer or a key intermediate for the synthesis of polymers and small molecules with specific optical, electronic, or thermal properties. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atoms can significantly influence the electron affinity and charge transport characteristics of materials derived from this scaffold.

Incorporation into Polymer Backbones:

The reactive chlorine atoms on the pyridine ring of this compound can serve as handles for polymerization reactions, such as Suzuki or Stille coupling, allowing for its incorporation into the main chain of conjugated polymers. These polymers are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The presence of the trifluoromethyl group is known to have several beneficial effects on the properties of organic electronic materials:

Increased Electron Affinity: The strong electron-withdrawing nature of the -CF3 group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material, facilitating electron injection and transport. This is a desirable characteristic for n-type semiconductor materials used in organic field-effect transistors (OFETs) and as electron transport or host materials in OLEDs.

Enhanced Solubility: The introduction of trifluoromethyl groups can improve the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques used in the fabrication of large-area electronic devices.

Improved Stability: The C-F bond is exceptionally strong, which can enhance the chemical and thermal stability of the final material, leading to longer device lifetimes.

Synthesis of Small Molecules for Organic Electronics:

In addition to polymers, this compound can be used as a starting material for the synthesis of small molecules for organic electronics. Through functionalization of the chlorine atoms, various chromophoric or electroactive moieties can be attached to the trifluoromethylpyridine core. These small molecules can be designed to exhibit specific photophysical properties, such as high photoluminescence quantum yields or thermally activated delayed fluorescence (TADF), making them suitable as emitters in OLEDs.

Research Findings and Material Properties:

While specific research exclusively focused on functional organic materials derived from this compound is not extensively documented in publicly available literature, the principles of molecular engineering in organic electronics strongly suggest its potential. The properties of hypothetical materials can be extrapolated from studies on similar trifluoromethyl- and chloro-substituted aromatic compounds.

Q & A

Q. How can researchers characterize 3,5-Dichloro-2-(trifluoromethyl)pyridine using spectroscopic methods?

To confirm the structure and purity of the compound, employ a combination of ¹H-NMR, ¹³C-NMR, and IR spectroscopy . For example:

- ¹H-NMR : Peaks corresponding to aromatic protons (e.g., δ 8.57 ppm for pyridinic protons) and coupling constants (e.g., J = 2.1 Hz) help identify substitution patterns .

- ¹³C-NMR : Signals for trifluoromethyl groups appear as quartets (e.g., δ 123.8 ppm, J = 271.3 Hz) due to coupling with fluorine atoms. Chlorinated carbons typically resonate between δ 125–155 ppm .

- IR : Stretching vibrations for C-Cl (~700 cm⁻¹) and C-F (~1128 cm⁻¹) bonds confirm functional groups .

Analytical purity can be verified via elemental analysis (e.g., %C, %H, %N matching theoretical values within ±0.3%) .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in tightly sealed containers in a cool, ventilated area. Avoid proximity to oxidizing agents (e.g., peroxides), reducing agents (e.g., sodium hydride), and halogenated solvents (e.g., methylene chloride) to prevent reactive hazards .

- Personal Protective Equipment (PPE) : Use N95 masks , chemical-resistant gloves, and eye shields to minimize inhalation or dermal exposure.

- Spill Management : Evacuate the area, eliminate ignition sources, and use inert adsorbents (e.g., vermiculite) for containment. Follow OSHA 29 CFR 1910.120 for hazardous waste protocols .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized to synthesize derivatives of this compound?

Methodology :

- Catalyst System : Use Pd(OAc)₂ (5 mol%) in ligand-free, aqueous media for cost efficiency and reduced toxicity .

- Reaction Conditions : Maintain a temperature of 80–100°C with K₂CO₃ as a base to facilitate aryl boronic acid coupling at the 2-position.

- Workup : Extract products with ethyl acetate, purify via column chromatography (silica gel, hexane/EtOAc), and confirm regioselectivity via NMR .

Example : Coupling with 3-(trifluoromethyl)phenylboronic acid yields 3,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridine (93% yield) .

Q. What are the environmental persistence and degradation pathways of this compound?

While direct studies are limited, analogous trifluoromethylpyridines (TFMPs) suggest:

- Photodegradation : UV exposure cleaves C-Cl bonds, forming hydroxylated intermediates.

- Microbial Degradation : Aerobic soil microbes may partially defluorinate the compound, though the trifluoromethyl group resists hydrolysis .

- Aquatic Toxicity : Predicted logP = 3.4 indicates bioaccumulation potential. Test via OECD 301F (ready biodegradability) and 209 (activated sludge inhibition) protocols .

Q. How does this compound serve as a precursor in agrochemical synthesis?

Applications :

- Herbicides : Functionalization at the 2-position introduces aryl groups (e.g., thiophene) to enhance herbicidal activity against broadleaf weeds .

- Fungicides : Chlorine atoms enable nucleophilic substitution for creating benzimidazole derivatives (e.g., Chloroflurazole), which inhibit microtubule assembly in fungi .

Synthetic Pathway : React with benzimidazole under acidic conditions (HCl, 60°C) to form 4,5-Dichloro-2-(trifluoromethyl)benzimidazole, a key intermediate .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Strategies :

- Reproduce Conditions : Verify purity (≥97% via HPLC) and crystallization solvents, as impurities or polymorphs alter melting points .

- Cross-Validate Data : Compare DSC (differential scanning calorimetry) results with literature values from peer-reviewed sources (e.g., Journal of Organic Chemistry) .

Example : Discrepancies in melting points (e.g., 42–43°C vs. 63–64°C for thiophene/naphthalene derivatives) may stem from substituent effects or measurement techniques .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis sets to model transition states. The 2-position is most reactive due to electron-withdrawing effects of Cl and CF₃ groups .

- Hammett Constants : σ⁺ values for substituents (Cl: +0.23, CF₃: +0.61) predict rate acceleration in SNAr reactions .

Q. How can regioselective functionalization be achieved in multi-halogenated pyridines like this compound?

Approach :

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the 4-position, followed by quenching with electrophiles (e.g., DMF for formylation) .

- Cross-Coupling : Prioritize Suzuki reactions at the 2-position due to steric accessibility, leaving 3,5-Cl groups intact for subsequent modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.